molecular formula C13H12O2S3 B13055882 4-(Phenylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

4-(Phenylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

Cat. No.: B13055882
M. Wt: 296.4 g/mol
InChI Key: RLGRKHMSNPMMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a sulfur-containing heterocyclic compound. This compound is part of a broader class of sulfur-containing heterocycles known for their diverse biological activities and synthetic utility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiochalcones with suitable dienophiles in a hetero-Diels–Alder reaction . This reaction is carried out in tetrahydrofuran (THF) solution at elevated temperatures (around 60°C) to yield the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone groups back to sulfides.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, in Alzheimer’s disease research, the compound has been shown to reduce the expression of inflammatory markers such as TNF-α, COX-2, and iNOS . This reduction in inflammation helps improve synaptic function and memory retrieval in animal models.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12O2S3

Molecular Weight

296.4 g/mol

IUPAC Name

4-phenylsulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide

InChI

InChI=1S/C13H12O2S3/c14-18(15)9-7-11-12(6-8-16-13(11)18)17-10-4-2-1-3-5-10/h1-6,8,12H,7,9H2

InChI Key

RLGRKHMSNPMMNF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C1C(C=CS2)SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.